molecular formula C21H15N3O3S B2505368 methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate CAS No. 439111-70-3

methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate

Cat. No.: B2505368
CAS No.: 439111-70-3
M. Wt: 389.43
InChI Key: PQEPDTQEZQTNEX-UHFFFAOYSA-N
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Description

Methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is a synthetic organic compound with intriguing structural features that make it relevant in various fields of scientific research. Its complex structure combines a biphenyl group, a triazole ring, and a thiophene ring, each contributing to its unique properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. It is known that bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds, it is likely that the compound affects multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 1682344 , which is within the range typically associated with good bioavailability.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that the compound could have a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate typically involves a multistep process One common approach starts with the preparation of the 1,2,3-triazole ring via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne Subsequent coupling of the triazole derivative with a biphenyl carboxylic acid through an amide or ester formation reaction can follow

Industrial Production Methods

In an industrial context, large-scale production may involve continuous flow reactors to optimize the reaction conditions and improve yields. The precise reaction parameters, such as temperature, pressure, and choice of catalysts, are adjusted to ensure the highest efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized to introduce functional groups or modify its electronic properties.

  • Reduction: It can be reduced to yield derivatives with different reactivities or to protect certain functional groups temporarily.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) facilitate substitution reactions.

Major Products

  • Oxidation: Introduction of hydroxyl or carbonyl groups.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Generation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structural features make it valuable in designing new materials and catalysts.

Biology

Biologically, it may interact with various biomolecules, making it a candidate for studying enzyme-inhibitor interactions or as a molecular probe in cellular assays.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmaceutical properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, it is used in the development of advanced materials, such as conducting polymers and organic semiconductors, due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate: A simpler analogue lacking the biphenyl structure.

  • Methyl 3-[4-(1,1'-biphenyl-4-yl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate: Similar but with different functional groups on the biphenyl ring.

Uniqueness

The presence of the biphenyl group in methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate introduces additional aromaticity and steric bulk, influencing its reactivity and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

methyl 3-[4-(4-phenylbenzoyl)triazol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-27-21(26)20-18(11-12-28-20)24-13-17(22-23-24)19(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEPDTQEZQTNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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